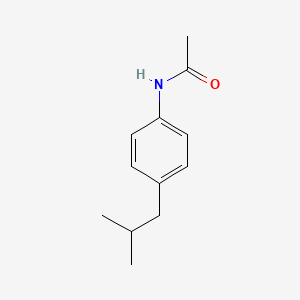![molecular formula C18H17ClINO3 B8521624 methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate](/img/structure/B8521624.png)
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate is a complex organic compound with a unique structure that includes chloro, dimethylphenyl, acetylamino, and iodo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate typically involves multiple steps:
Formation of the 3,5-dimethylphenylacetyl chloride: This can be achieved by reacting 3,5-dimethylphenylacetic acid with thionyl chloride under reflux conditions.
Acylation Reaction: The 3,5-dimethylphenylacetyl chloride is then reacted with 4-chloro-2-amino-5-iodobenzoic acid in the presence of a base such as triethylamine to form the corresponding amide.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products
Substitution: Formation of new compounds with different substituents.
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-benzoic acid methyl ester
- 4-Chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-5-bromo-benzoic acid methyl ester
- 4-Chloro-2-[2-(3,5-dimethylphenyl)-acetylamino]-5-fluoro-benzoic acid methyl ester
Uniqueness
The presence of the iodo group in methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate makes it unique compared to its analogs with different halogen substituents. The iodo group can participate in unique interactions and reactions that are not possible with other halogens, making this compound particularly interesting for research and development.
Propiedades
Fórmula molecular |
C18H17ClINO3 |
|---|---|
Peso molecular |
457.7 g/mol |
Nombre IUPAC |
methyl 4-chloro-2-[[2-(3,5-dimethylphenyl)acetyl]amino]-5-iodobenzoate |
InChI |
InChI=1S/C18H17ClINO3/c1-10-4-11(2)6-12(5-10)7-17(22)21-16-9-14(19)15(20)8-13(16)18(23)24-3/h4-6,8-9H,7H2,1-3H3,(H,21,22) |
Clave InChI |
MTTZVVSMZZBSCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CC(=O)NC2=CC(=C(C=C2C(=O)OC)I)Cl)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
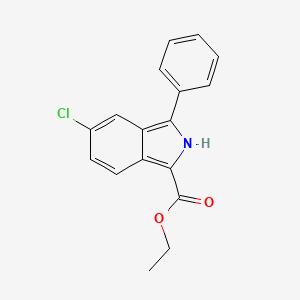
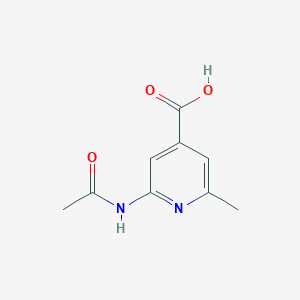

![Oxazole, 2-chloro-5-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8521558.png)
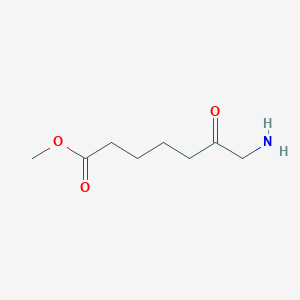


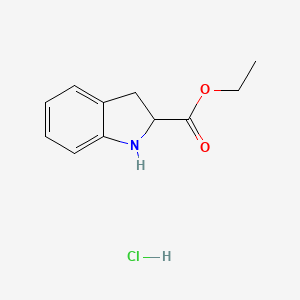


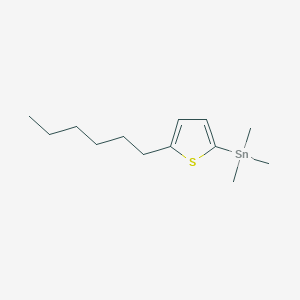
![5-Benzo[d]thiazolecarboxylic acid,4,5,6,7-tetrahydro-4-oxo-,ethyl ester](/img/structure/B8521616.png)
![(R)-tert-Butyl 4-hydroxy-6-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B8521618.png)
